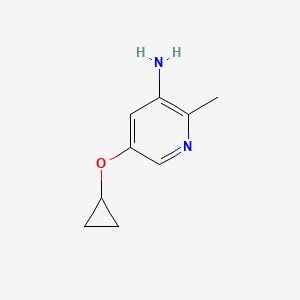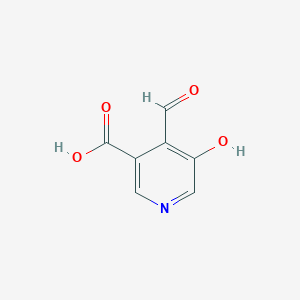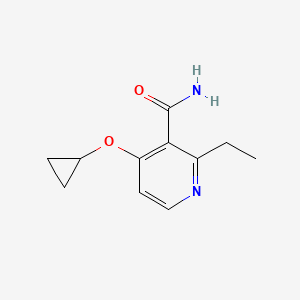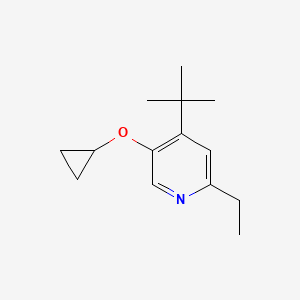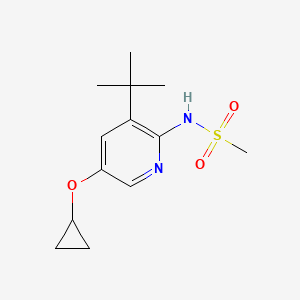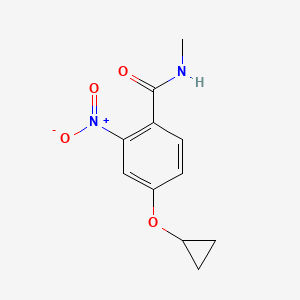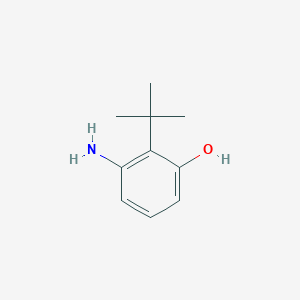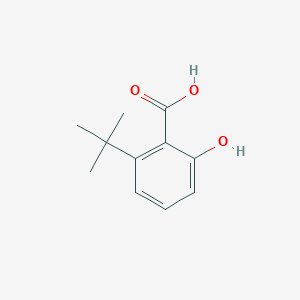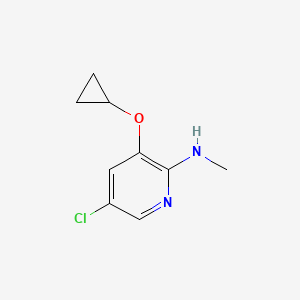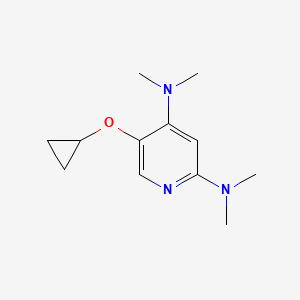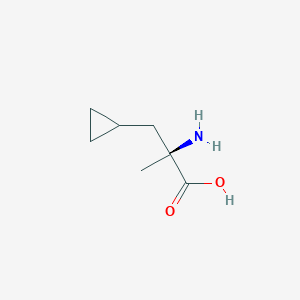
(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is an organic compound characterized by its unique cyclopropyl and methyl substituents on the amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid typically involves the following steps:
Amino Acid Backbone Construction: The amino acid backbone is constructed through standard peptide synthesis techniques, which may involve the use of protecting groups to ensure selective reactions.
Final Assembly: The final step involves coupling the cyclopropyl group with the amino acid backbone under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The cyclopropyl and methyl groups contribute to its unique binding properties and influence its activity within biological systems.
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-3-cyclopropylpropanoic acid: Lacks the methyl group, which may affect its binding affinity and reactivity.
(2S)-2-Amino-3-methylpropanoic acid: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Uniqueness: (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-cyclopropyl-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(8,6(9)10)4-5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
NDEOGDNPNHOIAO-ZETCQYMHSA-N |
SMILES isomérique |
C[C@](CC1CC1)(C(=O)O)N |
SMILES canonique |
CC(CC1CC1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



